2-Nitrophenyl isothiocyanate
Overview
Description
2-Nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H4N2O2S and a molecular weight of 180.184 g/mol . It is a versatile intermediate used in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, pesticides, and dyes . The compound is characterized by the presence of both nitro and isothiocyanate functional groups, which contribute to its reactivity and utility in various chemical reactions.
Mechanism of Action
Target of Action
2-Nitrophenyl isothiocyanate (2-NPITC) is a type of isothiocyanate compound . Isothiocyanates are known to interact with a variety of targets, including enzymes, proteins, and cellular structures . .
Mode of Action
Isothiocyanates are generally known to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Isothiocyanates, including 2-NPITC, can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .
Pharmacokinetics
Isothiocyanates are generally metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known for their antimicrobial properties against various pathogens, including bacteria with resistant phenotypes . They are also known for their potential chemopreventive effects, particularly against cancer .
Action Environment
The action, efficacy, and stability of 2-NPITC can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by pH and temperature. Additionally, the presence of other compounds, such as amines, can influence the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
They are involved in enzymatic conversion of metabolites called glucosinolates
Cellular Effects
Isothiocyanates are known to have antimicrobial properties against human pathogens . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Isothiocyanates can be prepared by degradation of dithiocarbamate salts . They exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Isothiocyanates are known to modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Preparation Methods
2-Nitrophenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts, which are then desulfurized to yield isothiocyanates . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
2-Nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form thiourea derivatives.
Reduction: It can be reduced to form corresponding amines under specific conditions.
Common reagents used in these reactions include carbon disulfide, bases like triethylamine, and desulfurizing agents such as cyanuric acid . The major products formed from these reactions are thiourea derivatives, amines, and carbonyl sulfide .
Scientific Research Applications
2-Nitrophenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Nitrophenyl isothiocyanate can be compared with other isothiocyanates such as phenyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their substituents and reactivity:
Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).
Benzyl Isothiocyanate: Known for its antimicrobial and anticancer properties.
Allyl Isothiocyanate: Found in mustard oils and used for its pungent flavor and antimicrobial activity.
This compound is unique due to the presence of the nitro group, which enhances its reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-isothiocyanato-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-4-2-1-3-6(7)8-5-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWJHIXSVFDERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181658 | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-30-4 | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2719-30-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitrophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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